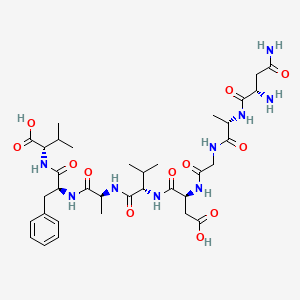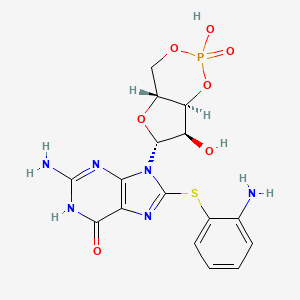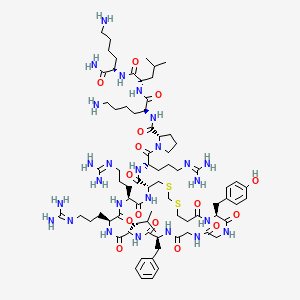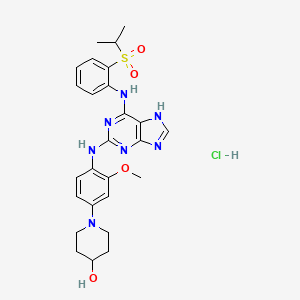
Mps1-IN-3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mps1-IN-3 (hydrochloride) is a potent and selective inhibitor of monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). MPS1 is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC) during cell division. It ensures proper chromosome alignment and segregation, preventing chromosomal instability and aneuploidy. Mps1-IN-3 (hydrochloride) has shown significant potential in inhibiting the proliferation of cancer cells, particularly glioblastoma cells .
準備方法
The synthesis of Mps1-IN-3 (hydrochloride) involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of (3Z)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester with 3,4,5-trimethoxyaniline to form methyl (Z)-2-oxo-3-(phenyl((3,4,5-trimethoxyphenyl)amino)methylene)indoline-6-carboxylate. This intermediate is then further processed to obtain the final compound . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
化学反応の分析
Mps1-IN-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Mps1-IN-3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MPS1 kinase activity and its effects on cell division.
Biology: Employed in research to understand the role of MPS1 in the spindle assembly checkpoint and its impact on chromosomal stability.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of glioblastoma and other cancers with high MPS1 expression.
Industry: Utilized in the development of new therapeutic agents targeting MPS1 for cancer treatment
作用機序
Mps1-IN-3 (hydrochloride) exerts its effects by inhibiting the activity of MPS1 kinase. MPS1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during cell division. By inhibiting MPS1, Mps1-IN-3 (hydrochloride) disrupts the spindle assembly checkpoint, leading to chromosomal misalignment and cell death in rapidly dividing cancer cells. This mechanism makes it a promising candidate for cancer therapy .
類似化合物との比較
Mps1-IN-3 (hydrochloride) is compared with other MPS1 inhibitors such as:
CFI-402257: Another potent MPS1 inhibitor with similar anti-cancer properties.
BAY-1161909: A selective MPS1 inhibitor currently in clinical trials.
BOS-172722: Known for its high selectivity and efficacy in preclinical studies.
Mps1-IN-3 (hydrochloride) stands out due to its high potency and selectivity, making it a valuable tool in cancer research and therapy .
特性
分子式 |
C26H32ClN7O4S |
|---|---|
分子量 |
574.1 g/mol |
IUPAC名 |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H31N7O4S.ClH/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33;/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32);1H |
InChIキー |
BDKTZCBXQCCHRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


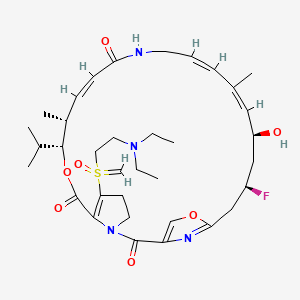
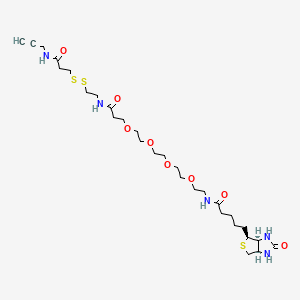
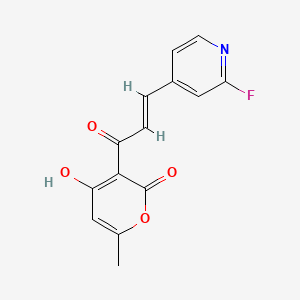
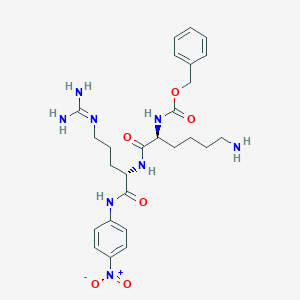
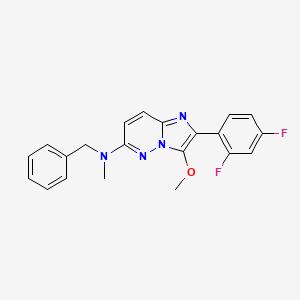
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
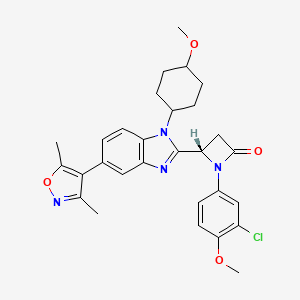

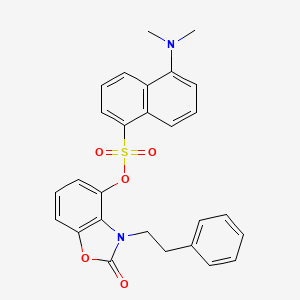

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
